ChEMBL Bioactivity Breadth: 40 Annotated Potency Data Points Across 28 Targets Differentiate This Ortho-Methoxy Scaffold from Para-Methoxy and Des-Ethoxy Congeners
This compound has 40 bioactivity data points across 28 distinct protein targets registered in ChEMBL, including enzymes, membrane receptors, transcription factors, and epigenetic regulators [1]. In contrast, the para-methoxy isomer (MLS-0437221.0001) has only 3 bioactivity entries in BindingDB, limited primarily to TET2 and KDM2A inhibition with weak IC50 values (TET2 IC50 = 13,000 nM; KDM2A IC50 = 106,000 nM) [2]. The broader multi-target annotation profile of the ortho-methoxy compound suggests a more extensively characterized and distinctive selectivity fingerprint.
| Evidence Dimension | Number of annotated bioactivity data points and unique target coverage in public databases |
|---|---|
| Target Compound Data | 40 bioactivities across 28 protein targets (ChEMBL) |
| Comparator Or Baseline | Para-methoxy isomer: 3 bioactivities across 3 targets (BindingDB); Des-ethoxy analog: no ChEMBL entry found |
| Quantified Difference | ≥13.3-fold greater bioactivity annotation depth vs. para isomer; absent annotation for des-ethoxy analog |
| Conditions | Public database curation (ChEMBL and BindingDB); cross-database annotation comparison |
Why This Matters
A 13-fold larger bioactivity annotation footprint provides substantially more starting data for target deconvolution, selectivity assessment, and experimental design when selecting a screening compound.
- [1] ChEMBL. Compound Report Card: CHEMBL1504505. European Bioinformatics Institute. View Source
- [2] BindingDB. Entry for BDBM76082 (MLS-0437221.0001): 5-ethoxy-2-(4-(4-methoxyphenyl)-5-methyl-1H-pyrazol-3-yl)phenol. TET2 IC50 = 13,000 nM; KDM2A IC50 = 106,000 nM. View Source
